molecular formula C8H4ClNO2S B2520811 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 2095607-18-2

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B2520811
CAS No.: 2095607-18-2
M. Wt: 213.64
InChI Key: PLVRHJKTBBGUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s IUPAC name is 6-chlorothieno[3,2-c]pyridine-2-carboxylic acid , derived from the fusion pattern of the thieno and pyridine rings. The numbering system follows International Union of Pure and Applied Chemistry (IUPAC) conventions:

  • The pyridine ring is numbered such that the nitrogen atom occupies position 1.
  • The thieno ring is fused to the pyridine at positions 3 and 2, forming a bicyclic structure.
  • A chlorine substituent is attached to the pyridine ring at position 6, while the carboxylic acid group occupies position 2.

The molecular structure includes a planar bicyclic core with aromatic π-electron delocalization. The thieno ring (a sulfur-containing five-membered ring) is fused to the pyridine ring, creating a rigid framework. The carboxylic acid group enhances the compound’s polarity and reactivity.

Structural Representation:
The SMILES notation ClC1=CC2=C(C=N1)C=C(C(=O)O)S2 accurately describes the connectivity and substituents. The InChIKey PLVRHJKTBBGUQI-UHFFFAOYSA-N uniquely identifies the compound in chemical databases.

CAS Registry Number and Alternative Identifiers

CAS Registry Number: 2095607-18-2
This identifier is universally recognized and appears in multiple chemical databases and commercial catalogs.

Alternative Identifiers:

Identifier Type Value
MDL Number MFCD32691821
SMILES O=C(C(S1)=CC2=C1C=C(Cl)N=C2)O
InChIKey PLVRHJKTBBGUQI-UHFFFAOYSA-N
PubChem CID Not explicitly listed in provided sources

The compound is also referenced in vendor catalogs under catalog numbers such as EVT-2657885 (Evitachem) and BL16019 (BLD Pharm).

Molecular Formula and Weight Analysis

Molecular Formula: C8H4ClNO2S
Molecular Weight: 213.64 g/mol

The molecular weight is calculated as follows:

  • Carbon (C): $$8 \times 12.01 = 96.08$$
  • Hydrogen (H): $$4 \times 1.008 = 4.032$$
  • Chlorine (Cl): $$35.45$$
  • Nitrogen (N): $$14.01$$
  • Oxygen (O): $$2 \times 16.00 = 32.00$$
  • Sulfur (S): $$32.07$$
    Total: $$96.08 + 4.032 + 35.45 + 14.01 + 32.00 + 32.07 = 213.648 \, \text{g/mol}$$

This matches data from chemical suppliers and databases.

Properties

IUPAC Name

6-chlorothieno[3,2-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-2-5-4(3-10-7)1-6(13-5)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVRHJKTBBGUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thienopyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Thienopyridine Derivatives

Thieno[3,2-b]pyridine-2-carboxylic Acid
  • Structure : Similar fused thiophene-pyridine system but lacks the chlorine substituent.
  • Molecular Formula: C₈H₅NO₂S (MW: 179.19 g/mol) .
  • Key Differences: The absence of chlorine reduces electrophilicity and alters solubility. The thieno[3,2-b]pyridine scaffold is less sterically hindered compared to the [3,2-c] isomer, affecting binding affinity in biological targets .
4-Chlorothieno[3,2-c]pyridine
  • Structure : Chlorine at position 4 instead of 6; lacks the carboxylic acid group.
  • Applications : Primarily used as a halogenated building block for cross-coupling reactions. The positional isomerism significantly impacts electronic properties and reactivity .

Pyrrolopyridine Derivatives

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic Acid
  • Structure : Replaces the thiophene ring with a pyrrole ring.
  • Molecular Formula : C₈H₅ClN₂O₂ (MW: 196.59 g/mol) .
  • Synthesis: Synthesized in high purity (≥95%) via palladium-catalyzed coupling, contrasting with the thienopyridine’s reliance on cyclization methods .
  • Bioactivity: Pyrrolopyridines exhibit enhanced hydrogen-bonding capacity due to the NH group in the pyrrole ring, improving interactions with enzyme active sites compared to thienopyridines .
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
  • Structure : Chlorine at position 5 and a different pyrrolo-pyridine fusion ([2,3-c] vs. [3,2-c]).
  • Yield : 71% via hydrazine-mediated cyclization .

Substituted Pyridine and Pyrimidine Derivatives

3-Bromo-6-chloro-2-pyridinecarboxylic Acid
  • Structure: Non-fused pyridine with Br at position 3 and Cl at 5.
  • Molecular Formula: C₆H₃BrClNO₂ (MW: 236.45 g/mol) .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine core with Cl and methyl groups.
  • Applications: Pyrimidines are critical in nucleoside analogs; the methyl group enhances lipophilicity, contrasting with the thienopyridine’s aromatic sulfur-driven polarity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) CAS Number Key Features
6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid C₈H₄ClNO₂S 213.64 2095607-18-2 Thiophene-pyridine fusion, Cl at 6
Thieno[3,2-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.19 347187-30-8 No Cl, different fusion position
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 800401-54-1 Pyrrole-pyridine fusion
3-Bromo-6-chloro-2-pyridinecarboxylic acid C₆H₃BrClNO₂ 236.45 929000-66-8 Non-fused, Br for cross-coupling

Table 2: Hazard Profile Comparison

Compound Hazard Statements Precautionary Measures
6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid H302, H315, H319, H335 Avoid inhalation; use PPE
3-Bromo-6-chloro-2-pyridinecarboxylic acid H315 Similar irritant properties
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Not specified Generally handled under standard lab protocols

Biological Activity

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structural features, including the presence of a thieno-pyridine framework and a carboxylic acid group, suggest various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula for 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid is C8H4ClNO2SC_8H_4ClNO_2S, with a molecular weight of approximately 213.64 g/mol. The compound features a chlorine atom at the sixth position of the thieno ring, enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to thieno[3,2-c]pyridine derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that derivatives exhibit inhibitory activity against various bacterial strains and fungi. Specifically, the compound has been tested for its efficacy against:

  • Bacterial Strains : Exhibiting notable antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Demonstrating antifungal properties, which could be beneficial in treating fungal infections.

Antiplasmodial Activity

6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid has also been investigated for its antiplasmodial activity. Inhibitory assays against the plasmodial enzyme Pf GSK-3 revealed potent activity, suggesting potential use in antimalarial drug development .

The biological activity of 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid can be attributed to its ability to interact with various biological targets. The carboxylic acid group may participate in hydrogen bonding and ionic interactions with enzymes and receptors, influencing metabolic pathways.

Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/EffectivenessReferences
AntibacterialVarious Gram-positive bacteriaModerate (specific values not available)
AntifungalFungal strainsSignificant (specific values not available)
AntiplasmodialPf GSK-3 enzymePotent inhibition (specific values not available)

Case Study: Antiplasmodial Activity

In a study focusing on the antiplasmodial effects of thieno[3,2-c]pyridine derivatives, 6-Chlorothieno[3,2-c]pyridine-2-carboxylic acid was highlighted for its ability to inhibit Pf GSK-3 effectively. This finding suggests that modifications in the thieno-pyridine structure can lead to enhanced antimalarial properties.

Q & A

Q. How can molecular docking predict binding affinity with biological targets?

  • Methodological Answer : Dock the compound into GSK-3β (PDB: 1H8F) using AutoDock Vina. Score poses with AMBER force fields. Validate with MD simulations (100 ns) to assess binding stability .

Q. How should discrepancies between in silico predictions and experimental bioactivity data be addressed?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges) and solvation models. Validate with isothermal titration calorimetry (ITC) to measure experimental ΔH\Delta H and ΔS\Delta S .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.